5-(Pyridin-4-yl)indoline
Description
Historical Context of Indoline (B122111) and Pyridine (B92270) Scaffolds in Chemical Research
The indoline scaffold, a saturated analog of indole (B1671886), has been a subject of interest in organic and medicinal chemistry for many years. ekb.eg It is a core component of various natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. ekb.egrsc.org The structural rigidity and the presence of a nitrogen atom that can be readily functionalized make the indoline nucleus a versatile building block in the synthesis of complex molecules. ekb.eg
Similarly, the pyridine ring is a fundamental heterocyclic scaffold found in numerous natural products, such as vitamins and alkaloids, and is a key component in a vast number of pharmaceutical agents. enpress-publisher.comrsc.orgrsc.org Its weak basicity and ability to enhance aqueous solubility contribute to its prevalence in drug design. mdpi.comnih.gov The pyridine scaffold is associated with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. mdpi.com The initial isolation of a pyridine-based compound dates back to 1846, and its structure was elucidated in the latter half of the 19th century. rsc.org
Academic Rationale for Investigating the 5-(Pyridin-4-yl)indoline Core Structure
The resulting hybrid structure has the potential to interact with multiple biological targets. For instance, indole-pyridine hybrids have been investigated for their potential as anticancer agents, with some demonstrating the ability to overcome multidrug resistance. researchgate.nettandfonline.com The combination of these two scaffolds can also lead to improved pharmacokinetic properties. tandfonline.comresearchgate.net
Current Research Landscape and Gaps in the Understanding of this compound
A comprehensive review of the current scientific literature reveals that dedicated research focusing solely on this compound is sparse. The compound is more frequently mentioned as a chemical intermediate or a building block in the synthesis of more complex molecules. For example, it is used in the synthesis of compounds like (2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone, which has been investigated for its potential biological activities.
This highlights a significant gap in the understanding of the fundamental chemical and biological properties of the this compound core structure itself. There is a lack of published data on its detailed synthesis, characterization, and evaluation for various biological activities. The potential of this scaffold as a standalone pharmacophore remains largely unexplored.
Overview of Advanced Methodological Approaches Employed in this compound Research
Given the limited direct research on this compound, the methodological approaches discussed are often inferred from studies on related indole-pyridine hybrids. The synthesis of such compounds typically involves multi-step reaction sequences.
Synthetic Methodologies: The synthesis of related structures often employs modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. diva-portal.org Common synthetic strategies include:
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently used to form the carbon-carbon bond between the indoline and pyridine rings.
Multi-component reactions: These reactions allow for the efficient construction of complex molecules from three or more starting materials in a single step. diva-portal.org
Analytical Techniques: The characterization of newly synthesized compounds relies on a suite of advanced analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure of crystalline compounds.
The following table provides an overview of the biological activities of some representative indole-pyridine hybrid compounds, illustrating the potential therapeutic applications of the this compound scaffold.
| Compound Class | Biological Activity | Reference |
| Indole-pyridine hybrids | Antitumor | researchgate.nettandfonline.com |
| Indole-pyrimidine hybrids | Antitumor (e.g., mobocertinib) | researchgate.nettandfonline.com |
| 5-(pyridin-3-yl)-1H-indole-4,7-diones | IDO1 inhibitors (Cancer immunotherapy) | nih.gov |
| Methylenehydrazine-1-carboxamide derivatives with a (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold) | CDK9 inhibitors (Anticancer) | nih.gov |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives | Methuosis inducers (Anticancer) | nih.gov |
Structure
3D Structure
Properties
CAS No. |
90679-08-6 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H12N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-4,6-7,9,15H,5,8H2 |
InChI Key |
DAQYEMLWVIQCRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Pyridin 4 Yl Indoline and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for the 5-(Pyridin-4-yl)indoline Framework
Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For the this compound core, two primary strategic disconnections can be envisioned, focusing on the formation of the C(5)-C(4') bond between the indoline (B122111) and pyridine (B92270) rings, or the construction of the indoline ring itself.
Disconnection I: C(sp²)–C(sp²) Bond Formation
This strategy disconnects the bond between the 5-position of the indoline ring and the 4-position of the pyridine ring. This leads to two key synthons: a 5-functionalized indoline and a 4-functionalized pyridine. The corresponding synthetic equivalents would be an indoline derivative with a leaving group or a metallic/boron functionality at the 5-position, and a pyridine derivative with a complementary functional group. This approach is well-suited for late-stage functionalization and allows for the independent synthesis and modification of both heterocyclic systems prior to their coupling.
Disconnection II: Indoline Ring Formation
An alternative retrosynthetic approach involves the disconnection of the indoline ring, specifically the N(1)-C(2) or C(2)-C(3) bonds. This strategy would start with a pre-functionalized aniline (B41778) derivative already bearing the pyridin-4-yl moiety at the para-position. Subsequent intramolecular cyclization would then form the five-membered indoline ring. This approach is advantageous when the desired substitution pattern on the aniline precursor is readily accessible.
Established and Emerging Synthetic Routes to the this compound Core
Building upon the retrosynthetic analysis, several synthetic methodologies have been established for the construction of the this compound framework. These routes primarily rely on powerful transition-metal-catalyzed reactions and classical heterocyclic synthesis methods.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of C-C and C-N bonds, making them ideal for connecting the indoline and pyridine moieties.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming the C(5)-C(4') bond. polimi.itscielo.org.mx A common approach involves the coupling of a 5-bromoindoline (B135996) derivative with 4-pyridylboronic acid or its esters. To prevent side reactions, the indoline nitrogen is typically protected with a suitable group such as Boc (tert-butoxycarbonyl) or tosyl. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), in the presence of a phosphine (B1218219) ligand and a base.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-1-Boc-indoline | 4-Pyridylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | High |
| 2 | 1-Boc-5-iodoindoline | 4-(Pinacolato)pyridylborane | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | Good |
Buchwald-Hartwig Amination: This reaction provides a route to synthesize this compound analogues where the pyridine ring is connected via a nitrogen atom, though for the direct C-C linkage, it is not the primary method. However, a related C-N coupling strategy could involve the reaction of 4-halopyridine with 5-aminoindoline. researchgate.netwikipedia.org This palladium-catalyzed amination requires a suitable phosphine ligand and a base to facilitate the coupling.
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloropyridine | 5-Amino-1-Boc-indoline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Moderate-Good |
| 2 | 4-Bromopyridine | 1-Boc-indolin-5-amine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | Good |
Cyclization Reactions for Indoline Ring Formation
The construction of the indoline ring can be achieved through various cyclization reactions, starting from appropriately substituted aniline precursors.
Fischer Indole (B1671886) Synthesis and Reduction: While the Fischer indole synthesis classically leads to indoles, the resulting indole can be subsequently reduced to the corresponding indoline. williams.edu A potential route to this compound would involve the reaction of (4-(pyridin-4-yl)phenyl)hydrazine with a suitable ketone or aldehyde, followed by reduction of the resulting indole.
Intramolecular Heck Reaction: A substituted N-allyl-2-haloaniline bearing a pyridin-4-yl group at the 5-position of the aniline ring could undergo an intramolecular palladium-catalyzed Heck reaction to form the indoline ring. This method is effective for creating the five-membered ring with control over substitution at the 2- and 3-positions.
Reductive Cyclization of Nitroarenes: A 2-nitro-β-(4-pyridyl)styrene derivative could be subjected to reductive cyclization using various reducing agents, such as iron in acetic acid or catalytic hydrogenation, to directly form the this compound core.
Functionalization of Precursors to Install the Pyridine Moiety
In some synthetic strategies, the pyridine ring is introduced onto a pre-existing indoline or a precursor that will be later cyclized. This can be achieved through nucleophilic aromatic substitution (SNAAr) reactions if the indoline ring is sufficiently activated, or more commonly through transition-metal-catalyzed C-H activation/functionalization. For instance, direct C-H arylation of a 1-protected indoline at the 5-position with a 4-halopyridine could be a potential, atom-economical approach, though regioselectivity can be a challenge.
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure or enriched chiral indolines is of great interest, as many biologically active molecules contain stereogenic centers within the indoline framework.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. uwindsor.ca An auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereoselective formation of a new chiral center, and is then removed.
Evans Auxiliaries: Evans oxazolidinone auxiliaries are widely used for stereoselective alkylations. wikipedia.org For the synthesis of a chiral 2-substituted-5-(pyridin-4-yl)indoline, one could envision N-acylating this compound with a chiral Evans auxiliary. Deprotonation of the N-acyl derivative would form a chiral enolate, which would then react with an electrophile from the less hindered face, as directed by the chiral auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched 2-substituted indoline.
| Entry | N-Acyl Indoline | Electrophile | Base | Conditions | Diastereomeric Ratio |
| 1 | (S)-4-benzyl-3-(this compound-1-carbonyl)oxazolidin-2-one | Benzyl bromide | NaHMDS | THF, -78 °C | >95:5 |
| 2 | (R)-4-isopropyl-3-(this compound-1-carbonyl)oxazolidin-2-one | Methyl iodide | LDA | THF, -78 °C | >90:10 |
The diastereoselectivity of these reactions is typically high, and the auxiliary can often be removed under mild conditions and recycled. This approach provides reliable access to a wide range of chiral 2-substituted indolines.
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis is crucial for producing enantiomerically pure forms of chiral molecules, which is often a requirement for pharmaceutical applications. While specific asymmetric syntheses for this compound are not extensively documented, established methods for creating chiral indolines can be adapted. The chirality can be introduced either during the formation of the indoline ring or through functionalization of a pre-existing indoline.
One prominent strategy involves the asymmetric reduction of a corresponding indole precursor, 5-(pyridin-4-yl)indole. Transition-metal catalysts, particularly those based on iridium or rhodium complexed with chiral ligands, are effective for the asymmetric hydrogenation of the indole's C2-C3 double bond. For instance, iridium catalysts with chiral phosphine ligands have been successfully used for the hydrogenation of various indole derivatives, achieving high enantioselectivity.
Another approach is the use of bifunctional organocatalysts to mediate intramolecular reactions. For example, a novel method for synthesizing 2-substituted indolines employs amino(thio)urea catalysts to facilitate an intramolecular aza-Michael addition. nih.govnih.govnih.govacs.org This type of catalysis, which relies on hydrogen bonding to control the stereochemical outcome, could be applied to a suitably designed precursor to yield chiral this compound derivatives. nih.govnih.govnih.govacs.org
Table 1: Representative Chiral Ligands for Asymmetric Indole/Indoline Synthesis
| Ligand Type | Catalyst Metal | Typical Reaction | Potential Application for this compound |
|---|---|---|---|
| Chiral Phosphine (e.g., BINAP) | Rhodium, Iridium | Asymmetric Hydrogenation | Reduction of 5-(pyridin-4-yl)indole |
| Chiral Phosphoric Acid | Brønsted Acid | Cyclization Reactions | Asymmetric Pictet-Spengler or aza-Michael reactions |
Chemo-, Regio-, and Stereoselectivity in this compound Synthetic Transformations
Achieving high levels of selectivity is paramount in the synthesis of complex molecules like this compound.
Regioselectivity: The primary challenge is controlling the precise location of the pyridine ring on the indoline core. The most common and reliable methods for forging the C-C bond between the two heterocyclic systems are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A plausible route involves the reaction of a 5-haloindoline (e.g., 5-bromoindoline) with pyridine-4-boronic acid. The regioselectivity is predetermined by the position of the halogen on the indoline and the boronic acid on the pyridine. ias.ac.innih.govacs.org Alternatively, direct C-H arylation offers a more atom-economical approach, where a C-H bond on the indoline is directly coupled with a functionalized pyridine. nih.govresearchgate.net Controlling regioselectivity in C-H activation can be challenging, often requiring directing groups or leveraging the intrinsic electronic properties of the C-H bonds. For pyridines with electron-withdrawing groups, arylation can be directed to the C3 or C4 positions with high selectivity. nih.govresearchgate.net
Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity ensures that only the desired functional group reacts. During a Suzuki coupling, the palladium catalyst must selectively activate the C-Br bond of 5-bromoindoline without reacting with potentially sensitive N-H bonds. The choice of catalyst, ligands, and base is critical to prevent side reactions.
Stereoselectivity: If the indoline core is substituted to create stereocenters, controlling the relative and absolute configuration is essential. For instance, in the synthesis of cis-2,3-disubstituted indolines, copper hydride-catalyzed methods have demonstrated high diastereoselectivity and enantioselectivity. mdpi.com Such principles would be vital when synthesizing more complex derivatives of this compound.
Flow Chemistry and Continuous Synthesis Approaches for this compound
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. uc.pt The synthesis of heterocyclic compounds, including indolines and pyridines, has been shown to benefit from this technology. mdpi.combeilstein-journals.orgepa.govmdpi.com
A potential continuous synthesis of this compound could involve a multi-step sequence where each step is performed in a dedicated flow reactor module. For example, the initial synthesis of the indoline ring via Fischer indole synthesis followed by reduction can be performed in continuous flow. mdpi.com The subsequent cross-coupling reaction to attach the pyridine ring can also be adapted to a flow process. This often involves pumping the starting materials (e.g., 5-bromoindoline and pyridine-4-boronic acid) and a soluble palladium catalyst through a heated column or microreactor. The use of packed-bed reactors with heterogeneous catalysts is particularly advantageous as it simplifies purification by eliminating the need to separate the catalyst from the product stream.
Table 2: Comparison of Batch vs. Flow Synthesis for Heterocycle Synthesis
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Safety | Handling of hazardous reagents in large quantities; risk of thermal runaway. | Small reaction volumes enhance safety; better control over exotherms. |
| Efficiency | Longer reaction times; often requires isolation of intermediates. | Reduced reaction times due to efficient mixing and heating; can telescope steps. epa.gov |
| Scalability | Difficult to scale; requires larger reactors. | Scaled by running the system for longer or by "numbering-up" reactors. |
| Purification | Often requires chromatographic separation from homogeneous catalysts. | In-line purification and use of solid-supported catalysts simplify workup. |
One study demonstrated that the N-alkylation of an indoline derivative in a purpose-built flow reactor resulted in a 200-fold increase in productivity (space-time yield) compared to the batch process. epa.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include the choice of solvents, catalysts, and energy sources.
Alternative Solvents: Traditional cross-coupling reactions often use toxic, petroleum-derived solvents like toluene or dioxane. Research has explored the use of more benign alternatives, such as water, ethanol (B145695), or even biodegradable solvents derived from lipids like vegetable oils. acs.org
Catalysis: The use of highly efficient catalysts at low loadings minimizes waste. The development of reusable heterogeneous catalysts is a core tenet of green chemistry. For instance, palladium nanoparticles supported on materials like graphene or silica (B1680970) can be used for cross-coupling and easily recovered and reused. nih.gov
Energy Efficiency: Mechanochemistry, where reactions are induced by mechanical force (ball-milling) often in the absence of a solvent, is a powerful green technique. unica.itrsc.org The Fischer indole synthesis, a classic method for creating the indole core, has been successfully adapted to a solvent-free mechanochemical process, significantly reducing waste and energy consumption compared to traditional high-temperature methods. unica.it
Atom Economy: Synthetic routes like direct C-H activation are inherently greener than traditional cross-couplings as they avoid the pre-functionalization of starting materials, thus reducing steps and the generation of stoichiometric byproducts (e.g., halide salts).
Challenges and Future Innovations in this compound Synthesis
Despite the advanced methodologies available, challenges remain in the synthesis of this compound and its derivatives.
Current Challenges:
Cost and Availability of Catalysts: Palladium and other precious metal catalysts are expensive. While low catalyst loadings are often used, their cost can be a barrier for large-scale synthesis.
Direct C-H Functionalization: While promising, the direct C-H arylation of the indoline C5 position with a pyridine ring remains a complex challenge, particularly concerning regioselectivity and the potential for catalyst poisoning by the basic nitrogen of the pyridine.
Scalability of Asymmetric Methods: Transferring high-yielding, highly enantioselective laboratory methods to an industrial scale can be difficult, often requiring extensive re-optimization.
Future Innovations:
Earth-Abundant Metal Catalysis: The development of catalysts based on more abundant and less toxic metals like iron, copper, or nickel to replace palladium in cross-coupling reactions is a major area of research.
Photoredox and Electrocatalysis: These methods use light or electricity to drive chemical reactions, often under very mild conditions. They open up new reaction pathways and can provide alternative selectivities compared to traditional thermal methods. organic-chemistry.org
Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under environmentally benign conditions (aqueous media, ambient temperature). The development of enzymes capable of performing cross-coupling or asymmetric reactions could revolutionize the synthesis of compounds like this compound.
Integrated Continuous Synthesis: The future of chemical manufacturing lies in fully integrated, automated flow systems that combine synthesis, purification, and analysis in a single, continuous process, leading to higher efficiency and product quality.
Chemical Reactivity, Functionalization, and Mechanistic Insights of 5 Pyridin 4 Yl Indoline
Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) and Pyridine (B92270) Rings of 5-(Pyridin-4-yl)indoline
Electrophilic aromatic substitution (SEAr) is a foundational reaction class for functionalizing aromatic systems. In this compound, the two aromatic rings exhibit starkly different reactivities towards electrophiles.
The indoline ring is analogous to a dialkylaniline, where the nitrogen atom's lone pair strongly activates the fused benzene (B151609) ring through resonance. This makes the indoline moiety highly susceptible to electrophilic attack. The nitrogen is a powerful ortho-, para-director. In this specific molecule, the position para to the nitrogen (C-5) is occupied by the pyridine substituent. Therefore, electrophilic substitution is strongly directed to the ortho positions, C-4 and C-6. The C-7 position is also activated, albeit to a lesser extent.
Conversely, the pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. wikipedia.org This deactivation makes it significantly less reactive towards electrophiles than benzene, often requiring harsh reaction conditions. quimicaorganica.org When substitution does occur, it is directed to the C-3 and C-5 positions (meta to the nitrogen), as attack at C-2, C-4, or C-6 would result in a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. aklectures.comquora.com Standard Friedel-Crafts alkylations and acylations are generally not feasible on pyridine itself, as the Lewis acid catalyst coordinates to the basic nitrogen atom, further deactivating the ring. wikipedia.orgquimicaorganica.org
For This compound , a significant difference in reactivity exists between the two rings. Electrophilic substitution will overwhelmingly occur on the highly activated indoline portion of the molecule. The pyridine ring, being both inherently electron-deficient and attached to the electron-rich indoline ring, will act as a deactivating substituent and remain inert under most SEAr conditions.
| Reaction Type | Typical Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-(pyridin-4-yl)indoline and 6-Nitro-5-(pyridin-4-yl)indoline | Strong activation and ortho-directing effect of the indoline nitrogen. |
| Halogenation | Br₂/AcOH or NBS | 6-Bromo-5-(pyridin-4-yl)indoline | The C-6 position is sterically more accessible than C-4. Polyhalogenation is possible under forcing conditions. |
| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid | Reaction favors the most activated and sterically accessible position. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | N-Acyl-5-(pyridin-4-yl)indoline or complexation | Acylation is likely to occur on the indoline nitrogen. C-acylation on the ring is difficult due to catalyst coordination with both nitrogen atoms. |
Nucleophilic Substitution and Addition Reactions on the this compound Skeleton
The propensity for nucleophilic attack is inverted compared to electrophilic substitution. The electron-rich indoline ring is generally resistant to nucleophilic aromatic substitution (SNAr) unless a strongly electron-wringing group is present. However, the indoline N-H proton can be removed by a strong base, rendering the nitrogen atom nucleophilic for subsequent reactions like alkylation or acylation.
The electron-deficient pyridine ring is the prime target for nucleophilic reactions. Nucleophiles preferentially attack the C-2 and C-4 positions (ortho and para to the nitrogen), which can best stabilize the negative charge of the Meisenheimer-like intermediate. wikipedia.org In this compound, the C-4 position is blocked, making the C-2 and C-6 positions the most reactive sites.
A classic reaction showcasing this reactivity is the Chichibabin reaction , which involves the direct amination of the pyridine ring using sodium amide (NaNH₂). wikipedia.org This reaction proceeds via nucleophilic addition of the amide anion to the C-2 position, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.orgslideshare.net
Furthermore, the pyridine nitrogen can be alkylated to form a pyridinium (B92312) salt . This modification significantly increases the electrophilicity of the pyridine ring, making it much more susceptible to attack by even weak nucleophiles at the C-2 and C-6 positions. nih.gov
| Reaction Type | Typical Reagents | Reactive Site | Expected Product |
|---|---|---|---|
| Chichibabin Amination | NaNH₂, Toluene (B28343), heat | Pyridine C-2/C-6 | 5-(2-Amino-pyridin-4-yl)indoline |
| Organometallic Addition | 1. R-Li or R-MgBr 2. Oxidizing agent (e.g., MnO₂) | Pyridine C-2/C-6 | 5-(2-Alkyl/Aryl-pyridin-4-yl)indoline |
| N-Alkylation (Indoline) | NaH, then R-X | Indoline N-1 | 1-Alkyl-5-(pyridin-4-yl)indoline |
| N-Alkylation (Pyridine) | R-X | Pyridine Nitrogen | 4-(Indolin-5-yl)-1-alkylpyridinium salt |
| Nucleophilic Addition to Pyridinium Salt | Nu⁻ (e.g., CN⁻, OH⁻) on the N-alkylated product | Pyridinium C-2/C-6 | 1-Alkyl-4-(indolin-5-yl)-1,2-dihydropyridine-2-carbonitrile (or similar) |
Transition-Metal-Catalyzed Functionalization of this compound
Transition-metal catalysis has become a powerful tool for the direct functionalization of C-H bonds, offering high levels of regioselectivity that are often unattainable through classical methods.
Both the indoline and pyridine rings contain multiple C-H bonds that can be targeted for functionalization using appropriate directing groups and catalysts.
For the indoline moiety , the nitrogen atom is a key handle for directing reactivity. By installing a suitable directing group (DG) on the indoline nitrogen (e.g., pivaloyl, phosphinoyl), transition metals like palladium, rhodium, or iridium can be directed to activate the otherwise inert C-H bond at the C-7 position. sci-hub.sersc.orgresearchgate.netnih.gov This strategy allows for a range of transformations, including arylation, alkenylation, and alkylation, specifically at this challenging position. nih.gov
For the pyridine moiety , the ring nitrogen itself can act as an endogenous directing group, typically favoring functionalization at the C-2 position. nih.govslideshare.net Alternatively, external directing groups can be installed at the C-2 or C-3 positions to steer the reaction to other sites on the ring. researchgate.netbeilstein-journals.org
In the context of This compound , a competition between different C-H bonds would be expected. The choice of catalyst and, crucially, the directing group installed on the indoline nitrogen would determine the site of functionalization. An N-acyl indoline could direct C-7 functionalization, while reactions run without such a directing group might favor functionalization at the C-2 position of the pyridine ring, directed by the pyridine nitrogen.
| Target Site | Strategy | Catalyst/Reagents | Example Transformation |
|---|---|---|---|
| Indoline C-7 | N-Pivaloyl directing group | Pd(OAc)₂, Arylboronic acid | C-7 Arylation |
| Indoline C-7 | N-Pivaloyl directing group | [RhCp*Cl₂]₂, Acrylate | C-7 Alkenylation |
| Indoline C-6 | N-P(O)tBu₂ directing group | Cu catalyst, Aryl iodide | C-6 Arylation nih.gov |
| Pyridine C-2/C-6 | Inherent N-directing effect | Pd(OAc)₂, Arylboronic acid (on N-Oxide) | C-2 Arylation slideshare.net |
| Pyridine C-3/C-5 | Ligand-promoted catalysis | Pd catalyst, 1,10-phenanthroline (B135089) ligand, Olefin | C-3 Olefination beilstein-journals.org |
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex, often bioactive, molecule at a late step in its synthesis. nih.gov This strategy is highly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies. The C-H functionalization methods described above are ideally suited for LSF of the this compound scaffold.
Given a core structure of this compound, LSF could be employed to diversify the molecule at multiple positions. For example, photocatalytic methods could be used to introduce alkyl groups onto the pyridine ring, a common LSF strategy for pyridine-containing drugs. researchgate.net Similarly, palladium-catalyzed C-7 arylation of the N-protected indoline core would provide a direct route to a new family of derivatives. The challenge in LSF is achieving high regioselectivity in the presence of multiple potentially reactive sites, which often requires careful selection of catalysts and reaction conditions. cancer.govresearchgate.net
Oxidation and Reduction Chemistry of the Indoline Nitrogen and Pyridine Ring in this compound
The oxidation and reduction of this compound can selectively modify either of the heterocyclic rings, leading to fundamentally different molecular scaffolds.
Oxidation: Two primary oxidation reactions are anticipated. First, the indoline ring can undergo dehydrogenation to form the corresponding aromatic indole (B1671886), 5-(pyridin-4-yl)indole. This transformation can be achieved with a variety of reagents, including manganese dioxide (MnO₂), palladium on carbon (Pd/C) at high temperatures, or newer copper-catalyzed aerobic methods. acs.orgresearchgate.net The resulting indole is itself a versatile substrate for a wide array of reactions. The indole ring can be further oxidized at the 2- or 3-position to yield oxindoles or isatins, respectively. rsc.orgnih.gov
Second, the basic nitrogen atom of the pyridine ring can be selectively oxidized to a pyridine-N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org This transformation has profound consequences for the ring's reactivity. It activates the C-2 and C-4 positions for nucleophilic attack and, by mitigating the deactivating effect of the nitrogen, facilitates electrophilic substitution at the C-4 position. wikipedia.orgquora.com
Reduction: The pyridine ring is more susceptible to reduction than the benzene ring of the indoline moiety. Catalytic hydrogenation (e.g., H₂ over PtO₂ or Pd/C) under appropriate conditions would selectively reduce the pyridine to a piperidine (B6355638) ring , yielding 5-(piperidin-4-yl)indoline. This converts the flat, aromatic, electron-deficient ring into a flexible, saturated, basic aliphatic ring, dramatically altering the molecule's three-dimensional shape and properties. Milder reducing agents, such as samarium diiodide in the presence of water, have also been shown to effectively reduce pyridines. clockss.org
| Transformation | Reagents | Product | Notes |
|---|---|---|---|
| Indoline Dehydrogenation | MnO₂, DDQ, or Pd/C, heat | 5-(Pyridin-4-yl)indole | Creates a fully aromatic indole core. |
| Pyridine N-Oxidation | m-CPBA or H₂O₂/AcOH | 5-(1-Oxido-pyridin-4-yl)indoline | Alters the electronic properties and reactivity of the pyridine ring. |
| Pyridine Reduction | H₂, PtO₂ or NaBH₄ (on pyridinium) | 5-(Piperidin-4-yl)indoline | Converts the aromatic pyridine to a saturated piperidine. |
| Indole Oxidation | Electrochemical oxidation, O₂ | 5-(Pyridin-4-yl)oxindole | Requires prior oxidation of indoline to indole. rsc.org |
Derivatization Strategies for Expanding the Chemical Space of this compound
The rich and varied reactivity of this compound provides numerous avenues for derivatization to expand its chemical space for applications in medicinal chemistry and materials science. Key strategies include:
N-Functionalization of the Indoline: The secondary amine of the indoline is a versatile handle for introducing a wide range of substituents via N-alkylation, N-acylation, N-sulfonylation, or by using it as a directing group for C-H functionalization. mdpi.com
Functionalization of the Indoline Ring: As discussed, electrophilic substitution at C-6 and transition-metal-catalyzed C-H functionalization at C-7 provide two distinct vectors for modification of the benzene portion of the molecule.
Modification via the Pyridine Ring: The pyridine moiety can be derivatized through nucleophilic substitution (e.g., Chichibabin reaction) at the C-2/C-6 positions or by N-alkylation to form pyridinium salts, which can be further functionalized.
Scaffold Hopping via Oxidation/Reduction: Dehydrogenation to the corresponding 5-(pyridin-4-yl)indole opens up the vast field of indole chemistry. Conversely, reduction of the pyridine to a piperidine ring creates a saturated, sp³-rich scaffold with different physicochemical properties.
An example of how a related core can be elaborated is seen in the synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives. nih.govnih.gov In this work, an indole core (related to the oxidized form of our subject molecule) was functionalized at the C-5 position with a complex amino-pyrimidine group and at the C-2 position with a carbohydrazide, which was then further derivatized, showcasing a multi-pronged approach to expanding the chemical space around a central pyridinyl-indole scaffold. nih.gov These strategies highlight the potential of this compound as a valuable starting material for the generation of diverse and complex molecular architectures.
Detailed Mechanistic Investigations of Key Reactions Involving this compound
Spectroscopic Probes for Intermediates
The identification of transient intermediates is a cornerstone of mechanistic chemistry, often accomplished using advanced spectroscopic techniques. For reactions involving this compound, one might expect the formation of intermediates such as N-acylated indolinium ions or Wheland intermediates during electrophilic aromatic substitution.
Spectroscopic methods that could be used to probe for these intermediates include:
Low-Temperature NMR: To slow down the reaction and allow for the detection of short-lived species.
Stopped-Flow Spectroscopy (UV-Vis or Fluorescence): To monitor rapid changes in electronic structure that signal the formation and decay of intermediates.
Mass Spectrometry (e.g., ESI-MS): To detect the mass-to-charge ratio of proposed intermediates.
A thorough search of the literature reveals no studies where these techniques have been applied to investigate the reaction mechanisms of this compound. Research on related spiro[indoline-3,4′-pyridine] compounds has utilized spectroscopic methods like NMR and X-ray diffraction to confirm the structure of the final products, but not to identify reactive intermediates during their synthesis. nih.gov
Isotopic Labeling Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. There are no specific isotopic labeling studies reported for this compound.
However, related research provides context on how such studies might be applied. For instance, a general strategy for the nitrogen isotope exchange (NIE) of pyridines has been developed using a Zincke activation strategy. nih.govchemrxiv.org In this methodology, various nucleophiles are used to open the activated pyridine ring, followed by ring-closing with isotopically labeled ammonia. One of the nucleophiles screened in this general study was the parent compound, indoline, which resulted in a 71% isotopic enrichment of ¹⁵N in the pyridine ring of a model substrate (2-phenylpyridine) under specific conditions. nih.gov
This demonstrates a potential reaction where the indoline moiety could participate in a mechanistic pathway involving a pyridine ring. However, this study does not involve this compound itself as either a substrate or a product, and therefore no specific mechanistic data for the target compound can be derived from it.
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for 5 Pyridin 4 Yl Indoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics of 5-(Pyridin-4-yl)indoline
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each proton and carbon atom, respectively.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the indoline (B122111) and pyridine (B92270) rings. The aromatic protons of the indoline moiety (at positions 4, 6, and 7) and the pyridine moiety (at positions 2', 3', 5', and 6') would typically appear in the downfield region (approx. 6.5-8.5 ppm). The aliphatic protons of the indoline ring (CH₂ groups at positions 2 and 3) would resonate in the upfield region (approx. 3.0-4.0 ppm), and the N-H proton would likely appear as a broad singlet. chemicalbook.comresearchgate.net
The ¹³C NMR spectrum would complement this data, showing distinct resonances for each carbon atom in the molecule, including the quaternary carbons at the ring junction and the point of substitution. uchile.clclockss.org
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitive assignments. COSY spectra establish proton-proton coupling networks within the individual rings, while HSQC correlates directly bonded proton and carbon atoms. The HMBC experiment is particularly vital as it reveals long-range (2-3 bond) correlations between protons and carbons, which helps to confirm the connectivity between the pyridine and indoline rings at the C5 position. doi.org
Furthermore, NMR is employed to study the conformational dynamics, specifically the rotation around the single bond connecting the pyridine and indoline rings. copernicus.orgcopernicus.org Variable temperature (VT) NMR experiments can provide insights into the energy barrier of this rotation. nih.govrsc.org If the rotational barrier is significant, separate signals for different rotamers might be observed at low temperatures, which would coalesce as the temperature increases. rsc.org Nuclear Overhauser Effect (NOE) experiments can also provide information about the through-space proximity of protons, helping to determine the preferred conformation in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | ~3.2 | ~47 |
| 3 | ~3.6 | ~30 |
| 3a | - | ~130 |
| 4 | ~7.2 | ~125 |
| 5 | - | ~135 |
| 6 | ~7.0 | ~120 |
| 7 | ~6.8 | ~110 |
| 7a | - | ~150 |
| NH | ~4.0 (broad) | - |
| 2', 6' | ~8.6 | ~150 |
| 3', 5' | ~7.4 | ~121 |
| 4' | - | ~148 |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Advanced mass spectrometry (MS) techniques are critical for confirming the molecular identity and probing the structural integrity of this compound. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental composition and molecular formula (C₁₃H₁₂N₂).
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecule. In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways would likely include:
Cleavage of the C-C bond: Scission of the bond between the indoline and pyridine rings, leading to fragment ions corresponding to the pyridyl cation and the indoline radical cation (or vice versa).
Fragmentation of the indoline ring: Loss of small neutral molecules like ethylene (B1197577) (C₂H₄) from the saturated portion of the indoline ring through retro-Diels-Alder type reactions.
Fragmentation of the pyridine ring: Ring opening or loss of HCN.
By carefully analyzing the masses of these fragment ions, the core structure and the connectivity of the two heterocyclic systems can be unequivocally confirmed.
Single Crystal X-ray Diffraction for Solid-State Structure, Absolute Configuration, and Intermolecular Interactions of this compound
Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com Obtaining a suitable single crystal of this compound would allow for the determination of its crystal system and space group. mdpi.com
The resulting crystal structure would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of both the indoline and pyridine rings.
Conformation: The dihedral angle between the planes of the indoline and pyridine rings would be accurately determined, revealing the preferred solid-state conformation. researchgate.net
Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice. This includes identifying non-covalent interactions such as hydrogen bonds (e.g., involving the indoline N-H group and the pyridine nitrogen atom) and π-π stacking interactions between the aromatic rings of adjacent molecules, which govern the supramolecular architecture. nih.govrsc.org
Since this compound is an achiral molecule, the concept of absolute configuration does not apply. However, for any chiral derivatives, this technique would be the gold standard for its determination.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various functional groups present. researchgate.net Key expected absorptions include:
N-H Stretching: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the N-H group of the indoline ring.
Aromatic C-H Stretching: Multiple weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands in the 2850-2960 cm⁻¹ region from the CH₂ groups of the indoline ring.
C=C and C=N Stretching: A series of bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic rings. researchgate.net
C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.
Out-of-plane C-H Bending: Strong bands in the 700-900 cm⁻¹ region, which are diagnostic of the substitution patterns on the aromatic rings.
Raman Spectroscopy: The Raman spectrum would provide complementary information. nih.govscialert.net Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals. nih.gov The C=C stretching bands are also typically strong in the Raman spectrum. The combination of FT-IR and Raman spectra provides a unique vibrational fingerprint for this compound, useful for identification and quality control. nih.gov
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (Indoline) | ~3350 | Weak | Medium |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium/Strong |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium |
| Aromatic C=C/C=N Stretch | 1580-1610 | 1580-1610 | Strong |
| Aromatic Ring Breathing | - | ~995 (Pyridine) | Strong |
| Aromatic C-H Out-of-Plane Bend | 750-850 | - | Strong |
Investigation of Electronic Structure and Photophysical Mechanisms via UV-Vis and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic structure and photophysical properties of this compound. researchgate.net These properties are dictated by the conjugated π-electron system extending across both the indoline and pyridine rings.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum, typically recorded in a suitable solvent like ethanol (B145695) or acetonitrile, would exhibit absorption bands corresponding to π → π* electronic transitions within the aromatic system. beilstein-journals.orgnih.gov One would expect to see intense absorption bands in the UV region, likely between 250-350 nm. The exact position and intensity (molar absorptivity, ε) of the absorption maxima (λ_max) are sensitive to solvent polarity and the electronic coupling between the two heterocyclic rings. mdpi.com
Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength (usually at or near the λ_max), the molecule may exhibit fluorescence. The fluorescence emission spectrum provides information about the energy of the first excited singlet state (S₁). researchgate.net Key parameters that can be determined include the fluorescence quantum yield (Φ_F), which measures the efficiency of the emission process, and the fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited state. nih.govmdpi.com The difference between the absorption and emission maxima, known as the Stokes shift, can also provide insights into the structural changes that occur in the excited state. acs.org
Table 3: Predicted Photophysical Data for this compound in a Non-polar Solvent
| Parameter | Predicted Value |
|---|---|
| λmax, abs (nm) | ~280-320 |
| ε (M⁻¹cm⁻¹) | >10,000 |
| λmax, em (nm) | ~350-400 |
| Stokes Shift (cm⁻¹) | ~5000-7000 |
| Fluorescence Quantum Yield (ΦF) | Variable, depends on structure/solvent |
Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Analysis
Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for the analysis of chiral molecules, as they measure the differential absorption of left and right circularly polarized light.
The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit an ECD or VCD spectrum.
However, these techniques would become critically important for the stereochemical analysis of any chiral derivatives of this compound. If a chiral center were introduced into the molecule (for example, by substitution at the C-2 or C-3 position of the indoline ring), the resulting enantiomers would produce mirror-image ECD and VCD spectra. nih.gov The experimental spectra, when compared with spectra predicted by quantum chemical calculations, could be used to determine the absolute configuration of the chiral derivative without the need for X-ray crystallography.
Computational and Theoretical Studies on 5 Pyridin 4 Yl Indoline
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction of 5-(Pyridin-4-yl)indoline
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and energetic stability. scienceopen.com
For this compound, DFT calculations, often using functionals like B3LYP, are well-suited to optimize the molecular geometry and predict its electronic structure. ijcce.ac.irnih.gov These calculations yield critical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
The molecular electrostatic potential (MEP) surface can also be calculated to identify electron-rich and electron-deficient regions. researchgate.net For this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be a region of negative potential (nucleophilic), while the N-H proton of the indoline (B122111) ring would be a site of positive potential (electrophilic).
| Descriptor | Typical Method | Predicted Information for this compound |
| Optimized Geometry | DFT (e.g., B3LYP/6-311G) | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |
| HOMO Energy | DFT, Ab Initio | Indicates the energy of the outermost electron orbital; a region likely centered on the electron-rich indoline ring. |
| LUMO Energy | DFT, Ab Initio | Indicates the energy of the lowest energy electron-accepting orbital; likely distributed over the pyridine ring. |
| HOMO-LUMO Gap | Calculated from HOMO/LUMO | A key indicator of chemical reactivity and stability. A smaller gap suggests easier electronic excitation. nih.gov |
| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution, highlighting nucleophilic (e.g., pyridine nitrogen) and electrophilic sites. researchgate.net |
| NBO Analysis | NBO Program | Details charge transfer, donor-acceptor interactions, and hyperconjugation, quantifying molecular stability. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior of this compound
While quantum calculations describe the static electronic structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions in different environments (e.g., in a solvent or in a biological system). mdpi.comnih.gov
For this compound, a key area of interest is the conformational freedom around the single bond connecting the indoline and pyridine rings. MD simulations can explore the potential energy surface associated with the rotation around this bond, revealing the most stable conformations and the energy barriers between them.
| Parameter | Typical Value/Method | Purpose for this compound Simulation |
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters used to describe the potential energy of the system's atoms and bonds. |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Simulates the effect of the environment on the molecule's behavior. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration of the simulation, which must be long enough to observe the molecular motions of interest. nih.gov |
| Ensemble | NVT (constant Number, Volume, Temperature) or NPT (constant Number, Pressure, Temperature) | Defines the thermodynamic conditions of the simulation. |
| Analysis Metrics | RMSD, RMSF, Radial Distribution Function | Used to analyze the stability, flexibility, and interactions of the molecule during the simulation. |
In Silico Prediction of Reaction Pathways, Transition States, and Mechanistic Insights for this compound Transformations
Computational chemistry can be used to model chemical reactions, providing a detailed understanding of reaction mechanisms that can be difficult to obtain experimentally. By calculating the potential energy surface (PES) for a proposed reaction, researchers can identify the lowest energy pathway from reactants to products. scienceopen.com
For this compound, one could investigate various transformations, such as electrophilic aromatic substitution on either the indoline or pyridine ring, or reactions involving the secondary amine of the indoline moiety. Using DFT, the structures of reactants, intermediates, transition states, and products along a reaction coordinate can be calculated.
The transition state is of particular importance as it represents the highest energy point along the reaction pathway, and its energy determines the reaction's activation energy and, consequently, its rate. Frequency calculations are performed to confirm the nature of these structures; a stable molecule will have all real vibrational frequencies, whereas a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov This in silico approach provides deep mechanistic insights into the feasibility and kinetics of potential chemical transformations of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.gov These models are built using a dataset of molecules where the activity or property has been experimentally measured.
For this compound, a QSAR study would involve synthesizing a series of derivatives with various substituents on the indoline and pyridine rings. Once their biological activity (e.g., inhibition of a specific enzyme) is measured, computational descriptors are calculated for each derivative. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
A statistical method, such as multiple linear regression or machine learning, is then used to build a mathematical model that relates the descriptors to the observed activity. A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds. chemrevlett.comeurjchem.com The validity and predictive power of the model are assessed through internal and external validation techniques. nih.gov
| Step | Description | Example for this compound Derivatives |
| 1. Data Set Collection | A series of compounds with known biological activity (e.g., IC50 values) is gathered. jyoungpharm.org | Synthesize derivatives with different R groups on the indoline and pyridine rings and measure their activity. |
| 2. Descriptor Calculation | Molecular descriptors (e.g., electronic, steric, topological) are calculated for each compound. | Calculate descriptors like ClogP, molar refractivity, and HOMO/LUMO energies. |
| 3. Model Building | A statistical model is created linking the descriptors to the activity using methods like Multiple Linear Regression (MLR). | Develop an equation: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |
| 4. Model Validation | The model's statistical significance and predictive ability are rigorously tested (e.g., using a test set). nih.gov | The model should have high R², Q², and predictive R² for an external test set. eurjchem.com |
| 5. Prediction | The validated model is used to predict the activity of new, designed compounds. | Design new derivatives in silico and use the model to prioritize which ones to synthesize. |
Molecular Docking and Binding Energy Calculations with Abstracted Molecular Receptors and Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug molecule within the active site of its biological target. researchgate.net
For this compound, docking simulations could be performed against a variety of hypothetical or known protein targets. The process involves generating multiple possible conformations of the ligand within the receptor's binding site and scoring them based on a scoring function, which estimates the binding free energy. The resulting binding score gives an indication of the binding affinity. nih.gov
The predicted binding pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. nih.gov For example, the indoline N-H group could act as a hydrogen bond donor, while the pyridine nitrogen could act as an acceptor. The aromatic rings are capable of forming pi-pi stacking or pi-alkyl interactions with protein residues. nih.gov These insights are invaluable for understanding the structural basis of molecular recognition and for designing derivatives with improved binding affinity.
Topological Analysis of Electron Density and Intermolecular Interactions in this compound
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of the electron density, ρ(r). nih.gov This analysis partitions the molecule into atomic basins and identifies critical points in the electron density where the gradient is zero. nih.gov
For this compound, QTAIM analysis can characterize the nature of its covalent bonds (e.g., C-C, C-N bonds within the rings) by analyzing the properties of the electron density at the bond critical points (BCPs). The value of the electron density and its Laplacian (∇²ρ(r)) at a BCP can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. nih.govunito.it
This method is also exceptionally powerful for characterizing non-covalent interactions. mdpi.com By analyzing the electron density between molecules in a simulated crystal or dimer, QTAIM can identify and quantify the strength of intermolecular interactions like hydrogen bonds and van der Waals forces that would govern the solid-state packing of this compound. nih.gov
Molecular Interaction Studies of 5 Pyridin 4 Yl Indoline Derivatives in Vitro and Biophysical Focus
Biophysical Characterization of 5-(Pyridin-4-yl)indoline Interactions with Model Molecular Targets
The initial characterization of the interaction between this compound derivatives and biological targets such as purified proteins, DNA fragments, or synthetic receptors involves a suite of biophysical techniques. These methods provide critical information on binding events, affinity, and the structural consequences of such interactions.
Fluorescence-based techniques are frequently employed. For instance, fluorescence intercalator displacement (FID) assays can be used to study the binding of derivatives to DNA structures like G-quadruplexes. nih.gov Similarly, steady-state fluorescence spectroscopy can reveal binding between compounds and proteins, such as Human Serum Albumin (HSA), by monitoring changes in the protein's intrinsic fluorescence, often from tryptophan residues. mdpi.com Such studies can determine binding affinity and quenching mechanisms. mdpi.com
Circular Dichroism (CD) spectroscopy is another powerful tool, used to observe conformational changes in the target molecule upon ligand binding. It is particularly effective for assessing perturbations in the secondary structure of proteins or changes in DNA topology, such as those induced by G-quadruplex stabilizing ligands. nih.govmdpi.com
Computational methods provide an in-silico complement to experimental data. Molecular docking simulations can predict the preferred binding poses of indoline (B122111) derivatives within the active site of a target protein, like the Epidermal Growth Factor Receptor (EGFR) kinase domain. nih.gov Furthermore, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be used to estimate the binding free energy of the protein-ligand complex, offering a deeper understanding of the interaction's stability. nih.gov
Table 1: Overview of Biophysical Techniques for Studying Molecular Interactions
| Technique | Application | Information Obtained |
|---|---|---|
| Fluorescence Spectroscopy | Protein-ligand and DNA-ligand binding | Binding affinity (Ka), quenching constants (Ksv), binding stoichiometry (n) |
| Circular Dichroism (CD) | Conformational changes in proteins and DNA | Alterations in secondary/tertiary structure upon ligand binding |
| Molecular Docking | Predicting ligand binding modes | Preferred orientation of the ligand in the target's binding site, key interacting residues |
| MM/GBSA | Estimating binding free energy | Stability of the protein-ligand complex |
| NMR Spectroscopy | Structural details of interaction | Identification of ligand-binding sites and conformational changes in solution |
Elucidation of Binding Modes and Molecular Recognition Principles via Spectroscopic and Isothermal Titration Calorimetry (ITC) Techniques
Determining the precise binding mode is essential for structure-based drug design. A combination of spectroscopic methods, calorimetry, and structural biology techniques is often used to achieve a detailed picture of molecular recognition.
Spectroscopic techniques like UV-vis absorption and fluorescence provide initial evidence of complex formation. mdpi.combeilstein-journals.org For example, titrating a solution of a molecular target with a this compound derivative can produce spectral shifts, indicating an interaction. beilstein-journals.org These methods can be used to calculate binding constants and stoichiometry. mdpi.com
Isothermal Titration Calorimetry (ITC) offers a more complete thermodynamic profile of the binding event. beilstein-journals.org By directly measuring the heat released or absorbed during binding, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment. mdpi.com This information reveals the primary forces driving the interaction, such as hydrogen bonds, van der Waals forces, or hydrophobic effects. mdpi.com For instance, a spontaneous interaction is indicated by a negative Gibbs free energy change (ΔG°). mdpi.com
For ultimate structural detail, X-ray crystallography can be used to solve the three-dimensional structure of a derivative bound to its target. The crystal structure of the indole (B1671886) derivative D64131 in complex with tubulin, for example, revealed specific interactions within the colchicine (B1669291) binding site, providing crucial insights for the design of new tubulin inhibitors. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy also provides valuable structural information in solution, helping to characterize binding interfaces and conformational changes upon ligand association. nih.gov
Table 2: Example Thermodynamic Data from ITC for Ligand-Target Interaction
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Affinity (Ka) | 104 - 106 M-1 | Moderate to strong binding |
| Enthalpy (ΔH) | Negative | Enthalpically driven, favorable hydrogen bonding/van der Waals forces |
| Entropy (ΔS) | Positive | Entropically driven, likely due to hydrophobic effects and solvent displacement |
| Gibbs Free Energy (ΔG°) | Negative | Spontaneous binding event |
Note: This table represents typical data that can be obtained from ITC experiments for small molecule-protein interactions and is for illustrative purposes.
Impact of Structural Modifications on Molecular Binding Affinity and Selectivity (In Vitro Models)
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of a lead compound like this compound. By systematically modifying the chemical structure and assessing the impact on biological activity in vitro, researchers can identify key molecular features required for effective target interaction.
For indole-based compounds, modifications at various positions of the indole ring or its substituents can dramatically alter binding. Studies on indole derivatives as tubulin polymerization inhibitors have shown how different substituents on the indole core influence binding at the colchicine site. nih.gov Similarly, for a series of 1H-indole-4,7-dione derivatives designed as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, SAR analysis demonstrated that the 5-(pyridin-3-yl) scaffold was a promising core for inhibitory activity. nih.gov
The linker connecting the indoline and pyridine (B92270) moieties, if applicable in a derivative, is another critical element. Studies on pyridine bis-quinazoline derivatives targeting G-quadruplex DNA found that the composition and length of aliphatic amine side chains were crucial, with propylamine (B44156) linkers exhibiting superior performance. nih.gov
Stereochemical Implications in Molecular Interactions of Chiral this compound Derivatives
When this compound derivatives contain one or more chiral centers, the stereochemistry of the molecule can have profound implications for its interaction with biological targets, which are themselves chiral. The differential binding of enantiomers or diastereomers can lead to significant differences in biological activity, affinity, and selectivity.
Studies on other chiral heterocyclic compounds provide a clear precedent. For a series of hydantoin (B18101) derivatives targeting the 5-HT7 receptor, the affinity was shown to be strongly dependent on the absolute configuration of two separate stereogenic centers. nih.gov This enantioselectivity arises because only one stereoisomer can achieve an optimal geometric and electronic fit within the chiral binding pocket of the receptor. nih.gov The specific arrangement of substituents in three-dimensional space dictates the ability to form key interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues in the target protein. nih.gov
Therefore, for any chiral derivative of this compound, it is critical to either synthesize stereochemically pure isomers or perform chiral separation of racemates. nih.gov Evaluating the individual stereoisomers in vitro is necessary to determine which configuration is responsible for the desired biological effect and to understand the structural basis for its molecular recognition. nih.gov
Development of Assays for Investigating Molecular Recognition Events (In Vitro)
Robust and sensitive in vitro assays are essential for quantifying the molecular interactions of this compound derivatives. These assays are designed to measure specific binding events or the functional consequences of those events.
For enzyme targets, inhibition assays are commonly used. These assays measure the activity of an enzyme in the presence of varying concentrations of an inhibitor to determine its potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov For kinase targets like ASK1, such assays can validate the potency of novel pyridine-based inhibitors. nih.gov
For non-enzymatic targets like DNA, specialized assays are developed. Fluorescence Resonance Energy Transfer (FRET) based melting assays are used to assess the ability of compounds to stabilize specific DNA structures, such as G-quadruplexes. nih.gov In this assay, a fluorescently labeled DNA construct exhibits a change in FRET signal upon thermal denaturation, and a stabilizing ligand will increase the melting temperature (Tm). nih.gov
Cell-based assays can also be employed to confirm that interactions observed with purified targets translate to a more complex biological environment. For example, the inhibitory activity of IDO1 inhibitors was evaluated not only in enzyme assays but also in interferon-gamma (IFN-γ) stimulated HeLa cells. nih.gov
High-Throughput Screening Methodologies for Identifying Molecular Interactions (In Vitro)
To explore vast chemical space and identify novel this compound derivatives that interact with a specific target, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of thousands to millions of compounds.
Experimental HTS involves the automation of a specific bioassay to test large compound libraries. For example, an HTS campaign to find inhibitors of tau fibrillization utilized a thioflavine T fluorescence assay in a 384-well plate format to screen over 50,000 compounds. nih.gov Such a platform could be adapted to screen for this compound derivatives that inhibit the aggregation of a target protein.
Computational HTS, or virtual screening, offers a powerful and cost-effective alternative or complement to experimental screening. This approach uses molecular docking to screen large digital libraries of compounds against the three-dimensional structure of a molecular target. nih.gov In one successful example, a diversity-based high-throughput virtual screening (D-HTVS) of the ChemBridge library was used to identify novel dual inhibitors of EGFR and HER2 kinases. nih.gov This methodology could be applied to identify this compound derivatives with a high predicted affinity for a target of interest, which can then be prioritized for experimental validation. nih.gov Another advanced approach involves "click chemistry," which allows for the high-throughput synthesis of compound libraries that can be used directly for in situ screening without purification. researchgate.net
Applications of 5 Pyridin 4 Yl Indoline in Advanced Chemical Sciences
Role of 5-(Pyridin-4-yl)indoline as a Ligand and Catalyst in Organic Transformations
The bifunctional nature of this compound, possessing two distinct nitrogen atoms, makes it an excellent candidate for use as a ligand in transition metal catalysis. The pyridine (B92270) nitrogen can act as a neutral donor, while the indoline (B122111) nitrogen, after deprotonation, can serve as an anionic donor. This allows the molecule to function as a bidentate N,N'-ligand, capable of forming stable chelate rings with metal centers, thereby enhancing the stability and modulating the reactivity of the resulting catalyst.
Complexes formed with metals like palladium, ruthenium, and iridium are of particular interest. For instance, palladium complexes bearing indolyl-pyridine ligands have demonstrated significant catalytic activity in Suzuki cross-coupling reactions. nih.govresearchgate.net The electronic properties of the ligand, influenced by substituents on either the indoline or pyridine ring, can be fine-tuned to optimize catalytic efficiency. The this compound scaffold can chelate a metal ion, creating a stable complex that can facilitate a variety of organic transformations, including C-C and C-N bond-forming reactions. nih.gov The defined geometry of such complexes can also be exploited to induce stereoselectivity in asymmetric catalysis.
Below is a table illustrating the potential of pyridyl-indolyl type ligands in common cross-coupling reactions.
| Reaction Type | Metal Center | Potential Role of this compound Ligand | Exemplary Transformation |
| Suzuki Coupling | Palladium (Pd) | Stabilizes the active Pd(0) and Pd(II) species; enhances catalytic turnover. nih.govresearchgate.net | Aryl-Aryl bond formation |
| Heck Coupling | Palladium (Pd) | Controls regioselectivity and prevents catalyst deactivation. nih.gov | Arylation of alkenes |
| C-N Coupling | Copper (Cu), Palladium (Pd) | Facilitates reductive elimination to form the C-N bond. | Synthesis of arylamines |
| Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Activates H₂ and facilitates its transfer to the substrate. | Reduction of unsaturated bonds |
Incorporation of this compound in Supramolecular Assemblies and Smart Materials
Supramolecular chemistry relies on non-covalent interactions to construct large, ordered structures from smaller molecular components. The this compound molecule is well-equipped for this purpose. The indoline N-H group can act as a hydrogen bond donor, while the pyridine nitrogen is an excellent hydrogen bond acceptor. researchgate.net This donor-acceptor pairing can lead to the formation of predictable, self-assembled structures like chains, sheets, or more complex three-dimensional networks.
Furthermore, the aromatic rings of the scaffold can participate in π-π stacking interactions, which provide additional stability to the supramolecular assembly. The combination of hydrogen bonding and π-stacking allows for the rational design of crystal structures and materials with specific topologies. researchgate.net
The indoline framework is also a key component in certain classes of "smart" materials, particularly photochromic compounds like spiropyrans. mdpi.com Spiropyrans containing a 5'-substituted indoline moiety can undergo a reversible, light-induced transformation from a colorless spiro form to a colored merocyanine (B1260669) form. mdpi.com By incorporating the this compound scaffold, it is possible to design novel photochromic materials where the pyridine unit can be used to coordinate with metal ions or to introduce additional functionalities, thereby tuning the photo-switching properties of the material.
| Interaction Type | Participating Moiety | Role in Supramolecular Assembly |
| Hydrogen Bonding (Donor) | Indoline N-H | Directional interaction for linear or networked assembly. |
| Hydrogen Bonding (Acceptor) | Pyridine N | Complements H-bond donors to form defined synthons. |
| π-π Stacking | Indoline (benzene part) & Pyridine rings | Stabilizes assemblies through aromatic interactions. |
| Metal Coordination | Pyridine N | Forms coordination polymers and discrete metallosupramolecular architectures. |
Utilization of this compound as a Building Block in the Synthesis of Complex Natural Products and Advanced Synthetic Compounds
The indole (B1671886) and indoline skeletons are central to a vast number of biologically active natural products, known as indole alkaloids. researchgate.netnih.govnih.gov These compounds exhibit a wide range of pharmacological activities. researchgate.net Similarly, the pyridine ring is a common feature in many pharmaceuticals. wikipedia.org Consequently, this compound serves as a highly valuable and versatile building block for the synthesis of complex molecular architectures. chim.itnih.gov
Its structure allows for selective functionalization at several positions. The indoline nitrogen can be alkylated or acylated, the benzene (B151609) ring of the indoline can undergo electrophilic aromatic substitution, and the pyridine ring can be modified through nucleophilic substitution or at its nitrogen atom. This multi-faceted reactivity enables chemists to use this compound as a starting point for the construction of intricate polycyclic systems. For example, it could be a key intermediate in the total synthesis of alkaloids that feature both indole-like and pyridine-containing fragments. researchgate.netnih.gov
The Fischer indole synthesis is a classic method for creating the indole ring, which is often a precursor to the indoline core in natural product synthesis. researchgate.net Advanced synthetic compounds with potential applications in medicinal chemistry, such as kinase inhibitors or receptor antagonists, have been developed using pyridyl-indole scaffolds. researchgate.netnih.govnih.gov
| Natural Product/Drug Class | Core Scaffold | Relevance of this compound |
| Indole Alkaloids (e.g., Strychnine) | Indoline/Indole | Provides the core indoline structure for further elaboration. researchgate.net |
| Pyrrole-containing Marine Natural Products | Pyrrole/Indole | Serves as a synthetic precursor to complex marine-derived compounds. chim.it |
| Kinase Inhibitors | Pyridyl-pyrazole, etc. | The pyridyl-indolyl combination is a known pharmacophore for targeting kinases. researchgate.net |
| Serotonin Receptor Antagonists | Pyridyloxypyridyl indole | Acts as a scaffold for developing agents targeting neurotransmitter receptors. nih.gov |
Exploration of this compound in Chemical Sensing and Probing Methodologies
Fluorescence-based chemical sensors are powerful tools for detecting and quantifying analytes with high sensitivity and selectivity. Indole derivatives are known for their intrinsic fluorescent properties, making them attractive fluorophores for the design of chemical probes. nih.govacs.org The this compound scaffold can be exploited to create novel fluorescent sensors.
The general principle involves linking the fluorophore (the indoline moiety) to a receptor unit (the pyridine moiety). The pyridine nitrogen can selectively bind to specific analytes, such as metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺) or protons (for pH sensing). nih.govresearchgate.net This binding event can cause a change in the electronic properties of the molecule, leading to a detectable change in the fluorescence emission, such as quenching (turn-off) or enhancement (turn-on). nih.govresearchgate.net The photophysical properties of such probes can be systematically tuned by modifying the substituents on the aromatic rings.
| Probe Component | Function | Sensing Mechanism | Potential Analytes |
| Indoline Moiety | Fluorophore | Emits light upon excitation; its emission is sensitive to electronic perturbations. | - |
| Pyridine Moiety | Receptor/Binding Site | Selectively interacts with the target analyte through coordination or H-bonding. | Metal Ions, Protons (pH) |
| Conjugated System | Signal Transducer | Electronically links the receptor to the fluorophore. | - |
Photoredox Catalysis and Electrocatalysis Involving this compound Derivatives
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. This field often relies on transition metal complexes, typically of ruthenium or iridium with polypyridyl ligands, which can absorb visible light and engage in single-electron transfer processes. nih.gov The this compound framework offers an intriguing scaffold for designing new ligands for photoredox catalysts. By forming a complex with a suitable metal, the resulting molecule could have tailored photophysical and electrochemical properties. The extended π-system and the presence of heteroatoms can be modified to tune the absorption spectrum, excited-state lifetimes, and redox potentials of the catalyst.
Recent research has also shown that simple indoles can themselves act as photocatalysts, initiating reactions through the light-driven formation of aryl radicals, thus avoiding the need for expensive iridium-based catalysts. snnu.edu.cnescholarship.org Derivatives of this compound could potentially be explored in this context.
In the realm of electrocatalysis, the pyridine moiety is known to undergo electrochemical reduction. This reactivity can be harnessed for transformations like electrocatalytic hydrogenation, offering a green alternative to traditional methods that use high-pressure hydrogen gas. The indoline part of the molecule could be used to anchor the catalyst to an electrode surface or to modulate the electronic environment of the pyridine ring, thereby influencing the efficiency and selectivity of the electrocatalytic process.
| Catalysis Type | Potential Role of this compound Derivative | Key Features | Example Application |
| Photoredox Catalysis | Ligand for a metal photosensitizer (e.g., Ru, Ir) | Tunable redox potentials and absorption properties. nih.gov | C-C and C-Heteroatom bond formation. snnu.edu.cn |
| Metal-free organic photocatalyst | Absorption of visible light to initiate single-electron transfer. escholarship.orgnih.gov | C3-alkylation of indoles. nih.gov | |
| Electrocatalysis | Electrocatalyst for hydrogenation | Facilitates electron transfer at an electrode surface to activate substrates. | Selective reduction of the pyridine ring. |
Future Research Directions and Unresolved Challenges in 5 Pyridin 4 Yl Indoline Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability for 5-(Pyridin-4-yl)indoline
Current synthetic methodologies for producing this compound often face limitations, including multi-step processes, low to moderate yields, and the use of harsh reagents. luc.edunih.gov Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of sustainable solvents, catalysts, and energy sources, such as microwave-assisted or ultrasound-irradiated synthesis, can significantly reduce the environmental impact. mdpi.comnih.govresearchgate.net The development of one-pot reactions would further enhance efficiency by minimizing intermediate isolation steps. luc.edu
Catalytic C-H Activation: Direct C-H functionalization of the indoline (B122111) or pyridine (B92270) rings represents a highly atom-economical approach to bypass traditional cross-coupling reactions that require pre-functionalized starting materials.
Flow Chemistry: The implementation of continuous flow technologies could offer improved control over reaction parameters, leading to higher yields, enhanced safety, and easier scalability.
| Synthetic Strategy | Potential Advantages | Challenges |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Scalability, potential for localized overheating |
| Ultrasound-Irradiated Synthesis | Enhanced reaction rates, milder conditions | Equipment specificity, potential for radical formation |
| One-Pot Reactions | Reduced waste, time and cost savings | Complex reaction optimization, potential for side reactions |
| C-H Activation | High atom economy, reduced synthetic steps | Catalyst development, regioselectivity control |
| Flow Chemistry | Precise process control, scalability, enhanced safety | Initial setup cost, potential for clogging |
Deeper Mechanistic Understanding of Complex Reactions Involving the this compound Scaffold
A thorough understanding of the reaction mechanisms involving the this compound scaffold is crucial for optimizing existing transformations and designing novel reactions. acs.orgnih.gov Unraveling the intricate details of these processes will enable chemists to predict reaction outcomes with greater accuracy and develop more selective and efficient synthetic methods.
Future mechanistic studies should focus on:
Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, rate constants, and activation energies will provide valuable insights into the transition states of key reaction steps.
Isotopic Labeling: The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout a reaction, confirming or refuting proposed mechanisms.
In Situ Spectroscopic Monitoring: Techniques such as NMR and IR spectroscopy can be employed to monitor reactions in real-time, allowing for the identification of transient intermediates and a better understanding of the reaction progress.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of intermediates and transition states, and provide a theoretical framework for understanding the observed reactivity. acs.org
Advancements in Computational Methodologies for Predictive Modeling of this compound Properties and Interactions
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.gov For this compound, advancements in computational methodologies can accelerate the discovery of new derivatives with desired properties and provide deeper insights into their interactions with biological targets. researchgate.net
Key areas for future development include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help to predict the biological activity of novel this compound derivatives based on their physicochemical properties. nih.gov
Molecular Docking and Dynamics Simulations: High-accuracy docking and molecular dynamics simulations can predict the binding modes of this compound derivatives to target proteins, aiding in the rational design of more potent and selective inhibitors. mdpi.commdpi.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.netmdpi.com
Machine Learning and Artificial Intelligence: The application of machine learning and AI algorithms can analyze large datasets of chemical structures and biological activities to identify complex patterns and guide the design of new compounds with improved properties.
| Computational Method | Application in this compound Research | Potential Impact |
| QSAR | Predicting biological activity of new derivatives | Accelerated identification of lead compounds |
| Molecular Docking | Elucidating binding modes with biological targets | Rational design of potent and selective inhibitors |
| Molecular Dynamics | Simulating protein-ligand interactions over time | Understanding dynamic aspects of binding and mechanism of action |
| ADMET Prediction | Assessing drug-likeness and pharmacokinetic properties | Early de-risking of drug candidates |
| Machine Learning | Identifying structure-activity relationships from large datasets | De novo design of novel compounds with optimized properties |
Exploration of Unconventional Reactivity and Novel Functionalization Strategies for this compound
To expand the chemical space accessible from the this compound scaffold, it is essential to explore unconventional reactivity and develop novel functionalization strategies. researchgate.net This includes moving beyond traditional synthetic transformations to discover new ways of modifying the core structure.
Future research in this area could involve:
Photoredox Catalysis: Utilizing visible light-driven photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods.
Electrosynthesis: Employing electrochemical methods to drive reactions, offering a green and often highly selective alternative to chemical oxidants and reductants.
Biocatalysis: Using enzymes to catalyze reactions on the this compound scaffold, which can provide exquisite levels of stereoselectivity and regioselectivity.
Late-Stage Functionalization: Developing methods for the selective modification of complex molecules containing the this compound core at a late stage in the synthetic sequence, allowing for the rapid generation of diverse analogs for structure-activity relationship studies.
Integration of this compound into Next-Generation Advanced Materials and Catalytic Systems
The unique electronic and structural features of the this compound scaffold make it an attractive building block for the development of advanced materials and novel catalytic systems.
Potential applications to be explored include:
Organic Light-Emitting Diodes (OLEDs): The pyridine and indoline moieties can be tuned to create materials with desirable photophysical properties for use in OLEDs.
Sensors: The nitrogen atoms in the pyridine and indoline rings can act as binding sites for metal ions or other analytes, making these compounds promising candidates for the development of chemical sensors.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen provides a coordination site for metal ions, enabling the construction of extended structures with potential applications in gas storage, separation, and catalysis.
Organocatalysis: The indoline nitrogen can be part of a chiral backbone, and the pyridine nitrogen can act as a Lewis basic site, suggesting potential applications in asymmetric organocatalysis.
Identification of New Molecular Targets and Interaction Mechanisms (In Vitro) for this compound
While derivatives of this compound have shown promise as inhibitors of certain biological targets, a comprehensive understanding of their molecular interactions is still lacking. nih.govresearchgate.netnih.govnih.gov Identifying new molecular targets and elucidating the mechanisms of interaction at the molecular level are critical for advancing their therapeutic potential.
Future in vitro studies should focus on:
Target Identification: Employing techniques such as chemical proteomics and affinity chromatography to identify the protein targets of bioactive this compound derivatives.
Enzymatic and Cellular Assays: Conducting a broad range of enzymatic and cell-based assays to screen for activity against various biological pathways implicated in disease. mdpi.comnih.gov
Biophysical Techniques: Using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography to characterize the binding kinetics, thermodynamics, and structural basis of protein-ligand interactions.
Mechanism of Action Studies: Investigating the downstream cellular effects of target engagement to fully understand the biological consequences of inhibiting a particular target with a this compound-based compound.
Q & A
Q. What strategies integrate NMR and mass spectrometry for structural ambiguity?
- Methodological Answer :
- ESI-MS/MS : Identify fragmentation patterns (e.g., loss of pyridinyl groups).
- NOESY/ROESY : Detect spatial proximity of protons in isomers.
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons in NMR .
Data Presentation Guidelines
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Table 1 : Summary of Key Synthetic Routes for this compound Derivatives
Precursor Reagent Solvent Purification Method Yield (%) Reference 4-Chloroindoline 3-Acetylpyridine Methanol Recrystallization 65–72 4-Methylindoline Acetophenone Ethanol Column Chromatography 58–64 -
Figure 1 : Proposed Mechanism for Tyrosinase Inhibition by this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
